molecular formula C30H46N4O16 B7840165 Tunicamycin from Streptomyces sp.

Tunicamycin from Streptomyces sp.

Cat. No.: B7840165
M. Wt: 718.7 g/mol
InChI Key: ZHSGGJXRNHWHRS-QBFZNVHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tunicamycin is a nucleoside antibiotic first isolated from Streptomyces lysosuperificus (later reclassified as Streptomyces chartreusis) . It is composed of uracil, a fatty acid chain, and two sugar moieties: N-acetylglucosamine (GlcNAc) and tunicamine, an 11-carbon amino sugar unique to this compound . With a molecular weight of ~844.95 g/mol (C₃₉H₆₄N₄O₁₆) and purity ≥98% (HPLC), it is commonly used as a biochemical reagent due to its potent inhibition of N-linked protein glycosylation and peptidoglycan biosynthesis .

Properties

IUPAC Name

(E)-N-[(3S,4S,6S)-2-[(2R,4R,5S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-5-methylhex-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46N4O16/c1-11(2)5-4-6-16(38)32-19-23(43)20(40)14(47-29(19)50-28-18(31-12(3)36)22(42)21(41)15(10-35)48-28)9-13(37)26-24(44)25(45)27(49-26)34-8-7-17(39)33-30(34)46/h4,6-8,11,13-15,18-29,35,37,40-45H,5,9-10H2,1-3H3,(H,31,36)(H,32,38)(H,33,39,46)/b6-4+/t13?,14-,15?,18?,19-,20?,21+,22+,23-,24+,25?,26+,27+,28+,29?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSGGJXRNHWHRS-QBFZNVHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C/C=C/C(=O)N[C@H]1[C@@H](C([C@@H](OC1O[C@@H]2C([C@H]([C@@H](C(O2)CO)O)O)NC(=O)C)CC([C@@H]3[C@@H](C([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46N4O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tunicamycin from Streptomyces sp. typically involves multi-step organic synthesis. The process begins with the protection of hydroxyl groups, followed by the formation of glycosidic bonds. The key steps include:

    Protection of Hydroxyl Groups: Protecting groups such as acetyl or benzyl are used to prevent unwanted reactions at hydroxyl sites.

    Formation of Glycosidic Bonds: This involves the coupling of sugar moieties using glycosyl donors and acceptors under acidic or basic conditions.

    Deprotection: Removal of protecting groups to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve automated synthesis using solid-phase techniques or flow chemistry to enhance efficiency and scalability. These methods ensure high purity and yield, essential for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

Tunicamycin from Streptomyces sp. undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC).

    Reduction: Amide groups can be reduced to amines using lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in studying cellular processes and enzyme functions.

Medicine

In medicine, Tunicamycin from Streptomyces sp. is explored for its therapeutic potential. Its structural similarity to nucleosides suggests it may act as an antiviral or anticancer agent by interfering with nucleic acid synthesis.

Industry

In industry, this compound is used in the development of advanced materials and as a precursor for synthesizing specialty chemicals. Its unique properties make it suitable for applications in nanotechnology and materials science.

Mechanism of Action

The mechanism of action of Tunicamycin from Streptomyces sp. involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its structural similarity to nucleosides allows it to be incorporated into nucleic acids, disrupting DNA or RNA synthesis and leading to cell death in rapidly dividing cells.

Comparison with Similar Compounds

Liposidomycin

  • Structure : Shares a nucleoside core but lacks tunicamine and the fatty acid chain .
  • Activity : Inhibits MraY with comparable potency (MIC: 0.1–1.0 µg/mL against Staphylococcus aureus) but shows lower eukaryotic cytotoxicity due to selective targeting .
  • Therapeutic Potential: More favorable for drug development owing to reduced off-target effects .

Tunicamycin Derivatives

Recent studies on marine-derived Streptomyces bacillaris identified tunicamycin VII, VIII, and IX, which exhibit enhanced activity against S. aureus (MIC: 0.13–0.25 µg/mL; IC₅₀ for MraY: 0.08–0.21 µg/mL) . These derivatives retain the core structure but vary in fatty acid chain length, influencing membrane permeability and potency .

Table 1: Activity Comparison of MraY Inhibitors

Compound Source MIC (µg/mL) IC₅₀ (MraY, µg/mL) Eukaryotic Toxicity
Tunicamycin S. chartreusis 0.1–20 N/A High
Tunicamycin VII S. bacillaris 0.13–0.25 0.08–0.21 High
Liposidomycin Streptomyces sp. 0.1–1.0 0.05–0.1 Low

Macrodiolides and Macrolides

Pamamycins

  • Activity : Broad-spectrum activity against multidrug-resistant pathogens (e.g., MIC: 1–10 µg/mL) but mechanistically distinct, targeting cell membrane integrity rather than glycosylation .

Cremimycin and Vinylamycin

  • Structure : 19-membered macrocyclic lactam (Cremimycin) and depsipeptide (Vinylamycin) .

Table 2: Structural and Functional Comparison with Macrolides

Compound Class Target MIC Range (µg/mL)
Tunicamycin Nucleoside antibiotic MraY, GPT/DPAGT1 0.1–20
Pamamycin Macrodiolide Cell membrane 1–10
Vinylamycin Depsipeptide RNA polymerase 0.5–5.0

Other Streptomyces-Derived Antibiotics

Tirandamycins

  • Structure : Tetracyclic polyketides with a bicyclic ketal .
  • Activity : Inhibit bacterial RNA polymerase (e.g., Tirandamycin B MIC: 0.5–2.0 µg/mL) but lack glycosylation inhibition .

Chloramphenicol

  • Structure : Aromatic nitro compound .
  • Activity : Targets 50S ribosomal subunit (MIC: 1–5 µg/mL for MRSA), differing from tunicamycin’s cell wall focus .

Key Research Findings

Anticomplement Activity: Tunicamycins I, V, and VII from Streptomyces sp.

Biosynthetic Insights : The tun gene cluster in S. chartreusis reveals translational coupling and immunity mechanisms, enabling engineered overproduction .

Cytotoxicity : Despite strong antibacterial activity, tunicamycin’s inhibition of DPAGT1 limits clinical use but aids in studying ER stress in cancer and viral infections .

Q & A

What is the mechanism of action of tunicamycin in inhibiting N-linked glycosylation, and how can this be experimentally validated?

Tunicamycin inhibits N-linked glycosylation by competitively blocking GlcNAc-1-phosphate transferase (GPT), which catalyzes the transfer of N-acetylglucosamine (GlcNAc) to dolichol phosphate, a critical step in lipid-linked oligosaccharide (LLO) biosynthesis . To validate this, researchers can:

  • Assay GPT activity in vitro using radiolabeled UDP-GlcNAc and dolichol phosphate, measuring inhibition via scintillation counting.
  • Monitor glycosylation defects in cells using Western blotting for glycoproteins (e.g., viral envelope proteins or ER-resident chaperones like calnexin), where unglycosylated forms exhibit faster migration .
  • Combine with lectin staining (e.g., ConA) to visualize glycan loss via fluorescence microscopy .

How should tunicamycin stock solutions be prepared to ensure stability and bioactivity?

Tunicamycin is highly soluble in DMSO (200 mg/mL) and sparingly soluble in water or ethanol . For optimal stability:

  • Prepare 10 mM stock solutions in anhydrous DMSO (e.g., 8.45 mg in 1 mL DMSO) and aliquot to avoid freeze-thaw cycles.
  • Store aliquots at -20°C in moisture-free conditions to prevent hydrolysis.
  • Validate bioactivity using a positive control (e.g., induction of ER stress markers like BiP/GRP78 in HeLa cells at 1–5 µg/mL for 24 hours) .

What experimental strategies can address contradictory data on tunicamycin’s antimicrobial activity across studies?

Discrepancies in reported MIC values (e.g., 0.008–32 µg/mL against Bacillus thuringiensis or Candida albicans) may arise from strain-specific resistance or assay conditions . To resolve these:

  • Standardize growth conditions : Use consistent media (e.g., Mueller-Hinton broth for bacteria) and inoculum size (1–5 × 10⁵ CFU/mL).
  • Include quality controls : Compare with known inhibitors (e.g., amphotericin B for fungi).
  • Assess membrane integrity via propidium iodide uptake to distinguish static vs. cidal effects .

How can researchers optimize tunicamycin treatment for inducing ER stress in cancer cell lines without off-target cytotoxicity?

Tunicamycin’s pro-apoptotic effects vary by cell type and dosage. For reproducible ER stress induction:

  • Titrate doses (0.1–10 µg/mL) and duration (6–48 hours) using viability assays (MTT or ATP-based luminescence).
  • Monitor ER stress markers : Quantify CHOP, ATF4, and XBP1 splicing via qRT-PCR or Western blot .
  • Combine with proteostasis modulators (e.g., bortezomib) to amplify unfolded protein response (UPR) in resistant models .

What methodologies ensure batch-to-batch consistency in tunicamycin for sensitive assays?

Batch variability in tunicamycin (e.g., salt content, impurities) can affect bioactivity. To mitigate this:

  • Request QC data : HPLC purity ≥98% and mass spectrometry (MS) to confirm molecular weight (844.95 Da) .
  • Validate activity : Test each batch in a standardized ER stress assay (e.g., GFP reporter cells for XBP1 splicing) .
  • Use peptide content analysis if solubility varies, adjusting concentrations based on actual mass .

How can genetic engineering of Streptomyces enhance tunicamycin production for research-scale applications?

The tunicamycin biosynthetic gene cluster (tun) in Streptomyces chartreusis includes genes for tunicamine synthesis and acyltransferase activity . Strategies include:

  • Overexpression of rate-limiting enzymes (e.g., tunB for UDP-GlcNAc synthesis) via strong promoters (ermEp).
  • CRISPR-Cas9 knockout of regulatory genes (e.g., tunR) to derepress biosynthesis .
  • Heterologous expression in high-yield hosts like S. lividans, followed by HPLC-MS quantification of tunicamycin variants (A–D) .

What are the key considerations when using tunicamycin to study glycoprotein-dependent viral entry (e.g., SARS-CoV-2)?

Tunicamycin blocks viral glycoprotein maturation, but experimental design must account for:

  • Timing of treatment : Pre-treat cells 24 hours pre-infection to deplete LLOs.
  • Viral pseudotyping : Use VSV-G pseudotyped particles as glycosylation-independent controls .
  • Rescue experiments : Supplement with purified glycoproteins to confirm specificity .

How can researchers reconcile tunicamycin’s dual role in cell cycle arrest (G1/S) and apoptosis?

Mechanistic studies require:

  • Cell cycle synchronization (e.g., serum starvation) before treatment to isolate phase-specific effects.
  • Flow cytometry with PI/RNase staining for DNA content and annexin V/PI for apoptosis.
  • Kinase activity assays (e.g., CDK4/6 inhibition) to link glycosylation defects to checkpoint activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.